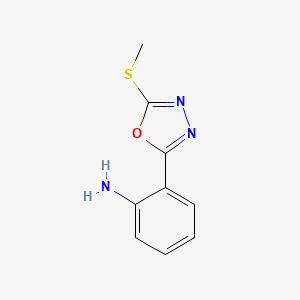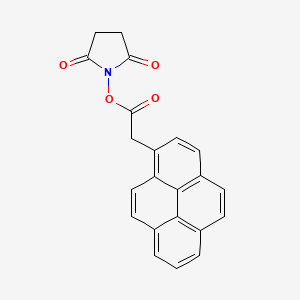
2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline
Vue d'ensemble
Description
2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mécanisme D'action
Target of Action
Similar 1,3,4-oxadiazole derivatives have been reported to exhibit potential antioxidant and antibacterial activities , suggesting that they may target bacterial cells and reactive oxygen species. Additionally, some 1,3,4-oxadiazole derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that play a crucial role in nerve signal transmission.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets (such as ache and bche) by coordinating through the nitrogen atom . This interaction could inhibit the activity of these enzymes, leading to an accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing nerve signal transmission .
Biochemical Pathways
, the potential antioxidant activity of similar 1,3,4-oxadiazole derivatives suggests that they may be involved in pathways related to oxidative stress. By acting as antioxidants, these compounds could neutralize reactive oxygen species, thereby preventing cellular damage caused by oxidative stress .
Result of Action
Based on the potential antioxidant and antibacterial activities of similar 1,3,4-oxadiazole derivatives , it can be inferred that this compound might protect cells from oxidative damage and inhibit the growth of bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-aminobenzohydrazinecarbothioamide. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired oxadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro group (if present in derivatives), leading to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal strains. Its ability to inhibit the growth of microorganisms makes it a candidate for developing new antibiotics.
Medicine: In medicinal chemistry, this compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, its anti-inflammatory properties are being investigated for the treatment of inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
Benzoxazole: Known for its applications in medicinal chemistry and material science.
Benzothiazole: Used in the synthesis of dyes, pharmaceuticals, and rubber accelerators.
Uniqueness: 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in terms of chemical reactivity and potential applications compared to similar compounds. Its combination of nitrogen, sulfur, and oxygen atoms within the ring structure also contributes to its distinct biological activities.
Propriétés
IUPAC Name |
2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXNFNWTUQOKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






